

3-Bromo-2-fluoro-5-nitropyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: **3-Bromo-2-fluoro-5-nitropyridine**

Cat. No.: **B158157**

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An In-depth Technical Guide to **3-Bromo-2-fluoro-5-nitropyridine**: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile and reactive chemical building blocks. Among these, halogenated and nitrated heterocyclic compounds are of paramount importance. **3-Bromo-2-fluoro-5-nitropyridine**, identified by CAS number 1868-58-2, has emerged as a critical intermediate in the synthesis of complex pharmaceutical molecules.^{[1][2]} Its unique structural arrangement, featuring a pyridine core functionalized with a bromine atom, a fluorine atom, and a nitro group, provides a powerful platform for a variety of chemical transformations essential for drug development.^[2] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and scientists in the field of drug discovery.

Chemical Structure and Nomenclature

The utility of **3-Bromo-2-fluoro-5-nitropyridine** stems directly from its distinct molecular architecture. The official IUPAC name for this compound is **3-bromo-2-fluoro-5-nitropyridine**.^{[1][3]} The structure consists of a central pyridine ring with substituents at positions 2, 3, and 5.

- Position 2: A fluorine atom, which is highly electronegative.

- Position 3: A bromine atom, which serves as an excellent leaving group or a handle for cross-coupling reactions.
- Position 5: A nitro group (-NO₂), a strong electron-withdrawing group that significantly influences the ring's reactivity.^[2]

Caption: 2D structure of **3-Bromo-2-fluoro-5-nitropyridine**.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is crucial for its handling, storage, and application in synthetic protocols. The key properties of **3-Bromo-2-fluoro-5-nitropyridine** are summarized below.

Property	Value	Source
CAS Number	1868-58-2	[1] [3]
Molecular Formula	C ₅ H ₂ BrFN ₂ O ₂	[1] [3]
Molecular Weight	220.99 g/mol	[3]
Appearance	White to yellow or brown solid/powder	[4]
Purity	Typically ≥97%	[1]
Solubility	Slightly soluble in water	[3]
Stability	Stable under recommended storage conditions	[3]
InChI Key	NLLPMLSUMJHTCJ- UHFFFAOYSA-N	[1] [3]
SMILES	[O-]-INVALID-LINK-- C1=CN=C(F)C(Br)=C1	[1] [3]

Synthesis and Manufacturing

The synthesis of halogenated nitropyridines often involves carefully controlled nitration and halogenation steps.^[2] While multiple pathways exist, a common and logical approach involves the transformation of a readily available precursor like 2-hydroxy-5-nitropyridine. The hydroxyl group can be converted to a halogen, followed by subsequent modifications.

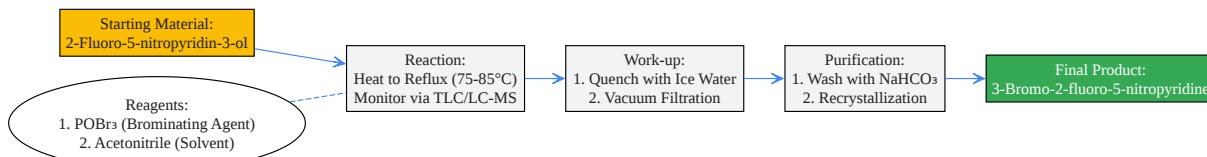
A representative synthetic protocol for a related compound, 2-bromo-5-fluoro-3-nitropyridine, starts from 2-hydroxy-3-nitro-5-fluoropyridine and uses a brominating agent like phosphorus tribromide (PBr_3) or phosphorus oxybromide ($POBr_3$) in the presence of a catalyst such as DMF.^[5] This provides a validated framework for the synthesis of such halogenated pyridines.

Experimental Protocol: Conceptual Synthesis

This protocol is a representative example based on established chemical transformations for similar structures.

- Starting Material: 2-Fluoro-5-nitropyridin-3-ol.
- Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: The starting material is suspended in an appropriate solvent (e.g., acetonitrile). A brominating agent, such as phosphorus oxybromide ($POBr_3$), is added portion-wise or dropwise while controlling the temperature with an ice bath to manage the initial exothermic reaction.
- Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (e.g., 75-85 °C) for several hours.^[6] The progress of the reaction is monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice or into cold water to quench the excess reagent.^[6] The resulting precipitate (the crude product) is collected by vacuum filtration.
- Purification: The crude solid is washed with water and then a saturated sodium bicarbonate solution to neutralize any residual acid. Further purification can be achieved by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure **3-Bromo-2-fluoro-5-nitropyridine**.



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